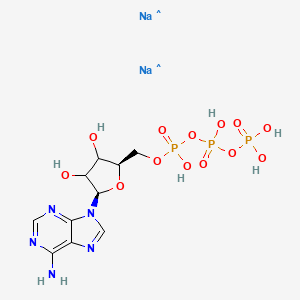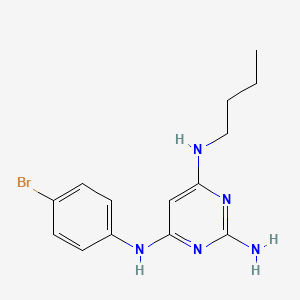
Cyclohexane-1,2,3-triol;1-iodo-2,3,4,5-tetramethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane-1,2,3-triol and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique structures and properties Cyclohexane-1,2,3-triol is a cycloalkane derivative with three hydroxyl groups attached to the cyclohexane ring 1-iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with an iodine atom and four methyl groups attached to a benzene ring
Vorbereitungsmethoden
Cyclohexane-1,2,3-triol
Cyclohexane-1,2,3-triol can be synthesized through several methods:
Reduction of Cyclohexenetetrols: This involves the reduction of cyclohexenetetrols using hydrogenation techniques.
Hydroxylation of Cyclohexadienes: This method involves the hydroxylation of cyclohexadienes or cyclohexenediols to introduce hydroxyl groups.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene can be synthesized through:
Iodination of Tetramethylbenzene: This involves the direct iodination of tetramethylbenzene using iodine and a suitable oxidizing agent.
Substitution Reactions: This method involves the substitution of a halogenated precursor with iodine under specific conditions.
Analyse Chemischer Reaktionen
Cyclohexane-1,2,3-triol
Cyclohexane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,2,3-trione.
Reduction: It can be reduced to form cyclohexane-1,2-diol.
Substitution: Hydroxyl groups can be substituted with other functional groups using suitable reagents.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene undergoes:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Cyclohexane-1,2,3-triol
Cyclohexane-1,2,3-triol is used in:
Organic Synthesis: As an intermediate in the synthesis of various organic compounds.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene is used in:
Material Science: As a precursor in the synthesis of advanced materials.
Chemical Research: Used in the study of aromatic substitution reactions.
Wirkmechanismus
Cyclohexane-1,2,3-triol
The mechanism of action involves the interaction of hydroxyl groups with various molecular targets, leading to the formation of hydrogen bonds and other interactions .
1-iodo-2,3,4,5-tetramethylbenzene
The mechanism involves the participation of the iodine atom in electrophilic aromatic substitution reactions, facilitating the formation of new compounds .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,2,3-triol
Similar compounds include cyclohexane-1,2-diol and cyclohexane-1,3,5-triol. Cyclohexane-1,2,3-triol is unique due to the specific positioning of its hydroxyl groups .
1-iodo-2,3,4,5-tetramethylbenzene
Similar compounds include 1-bromo-2,3,4,5-tetramethylbenzene and 1-chloro-2,3,4,5-tetramethylbenzene. The presence of iodine in 1-iodo-2,3,4,5-tetramethylbenzene makes it more reactive in certain substitution reactions .
Eigenschaften
Molekularformel |
C16H25IO3 |
|---|---|
Molekulargewicht |
392.27 g/mol |
IUPAC-Name |
cyclohexane-1,2,3-triol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C6H12O3/c1-6-5-10(11)9(4)8(3)7(6)2;7-4-2-1-3-5(8)6(4)9/h5H,1-4H3;4-9H,1-3H2 |
InChI-Schlüssel |
NWBHTYGVBWTVET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1CC(C(C(C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
